molecular formula C12H24O B13310085 2-(Pentan-2-yl)cycloheptan-1-ol

2-(Pentan-2-yl)cycloheptan-1-ol

Cat. No.: B13310085
M. Wt: 184.32 g/mol
InChI Key: ZRKLXBOLOXJQKK-UHFFFAOYSA-N
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Description

2-(Pentan-2-yl)cycloheptan-1-ol is an organic compound classified as a secondary alcohol It features a cycloheptane ring substituted with a pentan-2-yl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentan-2-yl)cycloheptan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of cycloheptanone with 2-pentyl bromide in the presence of a strong base such as sodium hydride. The resulting intermediate is then reduced using a suitable reducing agent like lithium aluminum hydride to yield the desired alcohol.

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Pentan-2-yl)cycloheptan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Thionyl chloride for conversion to alkyl chlorides, followed by nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of 2-(Pentan-2-yl)cycloheptanone.

    Reduction: Formation of 2-(Pentan-2-yl)cycloheptane.

    Substitution: Formation of various substituted cycloheptane derivatives.

Scientific Research Applications

2-(Pentan-2-yl)cycloheptan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Pentan-2-yl)cycloheptan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Pentanol: A secondary alcohol with a similar structure but a smaller carbon chain.

    Cycloheptanol: A cycloheptane ring with a hydroxyl group but lacking the pentan-2-yl substitution.

    Menthol: A cyclic alcohol with a similar hydroxyl group but different ring structure and substituents.

Uniqueness

2-(Pentan-2-yl)cycloheptan-1-ol is unique due to its specific combination of a cycloheptane ring and a pentan-2-yl group. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

2-pentan-2-ylcycloheptan-1-ol

InChI

InChI=1S/C12H24O/c1-3-7-10(2)11-8-5-4-6-9-12(11)13/h10-13H,3-9H2,1-2H3

InChI Key

ZRKLXBOLOXJQKK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1CCCCCC1O

Origin of Product

United States

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